molecular formula C23H19NO4S B2353997 (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-36-7

(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2353997
CAS RN: 1114659-36-7
M. Wt: 405.47
InChI Key: BXTOUJPIKWJSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Electrochemical Synthesis : Novel derivatives, including 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, have been synthesized using a related compound as the starting material through electrochemical methods (Largeron & Fleury, 1998).

  • Antimicrobial Activity : Compounds synthesized from a similar methanone derivative have shown interesting antimicrobial activity. This demonstrates the potential for such compounds in the development of new antimicrobial agents (Chaudhari, 2012).

  • Molecular Docking Studies : The structure and properties of similar compounds have been studied for antiviral activity and pharmacokinetic behavior. This involves computational methods like DFT calculations and molecular docking, suggesting potential applications in antiviral drug development (FathimaShahana & Yardily, 2020).

  • Synthetic Chemistry : The compound has been used in synthesizing novel heterocycles, indicating its utility in expanding the diversity of chemical structures for various applications (Coppo & Fawzi, 1998).

  • Crystal Structure Analysis : The crystal structure of closely related compounds has been analyzed, which is crucial for understanding the molecular properties and potential applications in material science or drug design (Benites et al., 2016).

Pharmacological Potential

  • Antiproliferative Activity : Certain derivatives show significant antiproliferative activity, indicating potential use in cancer research or treatment (Chang et al., 2014).

  • Aldose Reductase Inhibitory Activity : Studies on methoxy-substitution in similar compounds have revealed potent inhibitors with potential applications in diabetes treatment (Chatzopoulou et al., 2011).

  • Anti-microbial Agents : Microwave-assisted synthesis of related compounds has yielded agents with significant anti-microbial activities, highlighting the role of these compounds in developing new antimicrobial therapies (Ahmad et al., 2011).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-6-5-7-18(14-16)24-15-22(23(25)17-10-12-19(28-2)13-11-17)29(26,27)21-9-4-3-8-20(21)24/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTOUJPIKWJSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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